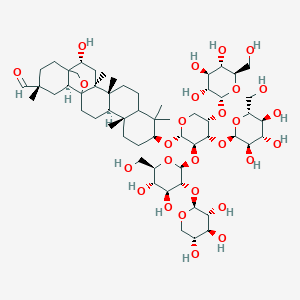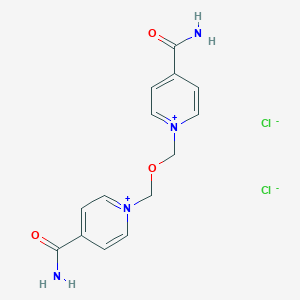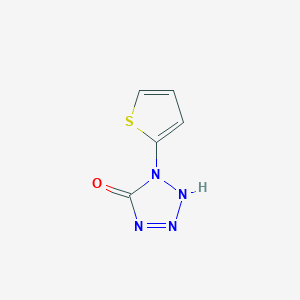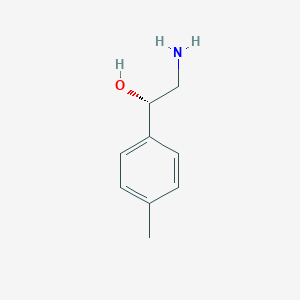
(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol: is a chiral compound with a molecular formula of C9H13NO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound features an amino group and a hydroxyl group attached to a phenyl ring, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol can be achieved through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 4-methylphenyl nitroethanol using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Amination of Epoxides: Another method includes the ring-opening of epoxides with ammonia or amines in the presence of catalysts like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In industrial settings, the production of this compound often involves:
Catalytic Hydrogenation: Large-scale hydrogenation processes using high-pressure hydrogen and metal catalysts.
Enzymatic Resolution: Utilizing enzymes to selectively produce the desired enantiomer from racemic mixtures.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: 4-Methylphenyl ketone derivatives
Reduction: 4-Methylphenyl amine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Intermediate in the production of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the manufacture of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its amino and hydroxyl groups.
Pathways Involved: It may participate in metabolic pathways where it acts as a substrate or inhibitor, influencing biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-Amino-1-(4-methylphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
2-Amino-1-phenylethanol: Lacks the methyl group on the phenyl ring, resulting in different reactivity and applications.
4-Methylphenylamine: Contains only the amino group without the hydroxyl group, leading to distinct chemical behavior.
Uniqueness
(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which provide versatility in chemical synthesis and potential for diverse biological activities.
Properties
IUPAC Name |
(1S)-2-amino-1-(4-methylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBXVBYRGVHEAH-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498117 |
Source


|
| Record name | (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149403-05-4 |
Source


|
| Record name | (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
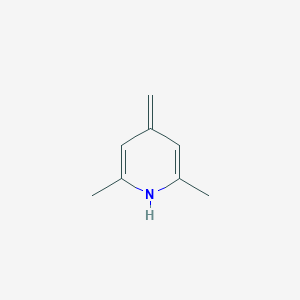
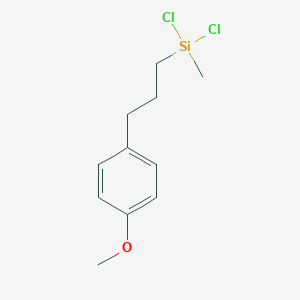

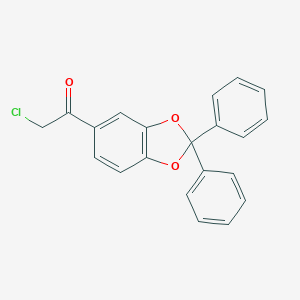
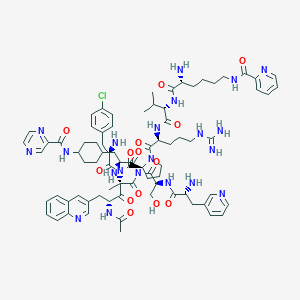

![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B142686.png)



